
Ethyl 7-(3-iodophenyl)-7-oxoheptanoate
Overview
Description
Ethyl 7-(3-iodophenyl)-7-oxoheptanoate is an organic compound characterized by a heptanoate backbone with a 3-iodophenyl ketone group and an ethyl ester moiety. This structure places it within a broader class of aryl-substituted 7-oxoheptanoate esters, which are frequently employed as intermediates in pharmaceutical and materials science research. The iodine atom at the 3-position of the phenyl ring distinguishes it from analogs with other substituents (e.g., chloro, methoxy, or methyl groups), influencing its physicochemical properties and reactivity .
Preparation Methods
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of Ethyl 7-(3-iodophenyl)-7-oxoheptanoate typically begins with commercially available starting materials such as 3-iodobenzene and ethyl 7-oxoheptanoate.
Reaction Steps:
Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity, including temperature control, reaction time, and the use of efficient purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: Ethyl 7-(3-iodophenyl)-7-oxoheptanoate can undergo nucleophilic substitution reactions due to the presence of the iodine atom, which is a good leaving group.
Reduction Reactions: The carbonyl group in the 7-oxoheptanoate chain can be reduced to an alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Oxidation Reactions: The compound can undergo oxidation reactions to form carboxylic acids or other oxidized derivatives using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Reduction: Sodium borohydride (NaBH4) in methanol or lithium aluminum hydride (LiAlH4) in diethyl ether.
Oxidation: Potassium permanganate (KMnO4) in aqueous solution or chromium trioxide (CrO3) in acetic acid.
Major Products:
Substitution: Formation of substituted derivatives with various nucleophiles.
Reduction: Formation of alcohol derivatives.
Oxidation: Formation of carboxylic acids or other oxidized products.
Scientific Research Applications
Chemistry:
Synthetic Intermediate: Ethyl 7-(3-iodophenyl)-7-oxoheptanoate is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology and Medicine:
Drug Development: The compound’s structural features make it a potential candidate for drug development, particularly in designing molecules with specific biological activities.
Industry:
Material Science: It can be used in the development of new materials with unique properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of Ethyl 7-(3-iodophenyl)-7-oxoheptanoate depends on its specific application. In drug development, it may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of the 3-iodophenyl group can enhance binding affinity to certain molecular targets, while the ester group can influence the compound’s pharmacokinetic properties.
Comparison with Similar Compounds
The following table summarizes key structural analogs of Ethyl 7-(3-iodophenyl)-7-oxoheptanoate, highlighting variations in substituents, molecular weights, and applications:
*Calculated molecular weight based on formula C₁₅H₁₉IO₃.
Key Observations:
Substituent Effects: Iodo vs. However, iodine’s polarizability may also introduce steric hindrance in reactions . Methoxy Groups: Methoxy-substituted analogs (e.g., 3- or 4-methoxyphenyl) exhibit lower molecular weights and altered electronic profiles, which can modulate binding affinity in enzyme inhibition studies .
Synthetic Routes: A general synthesis strategy involves the oxidation of cycloheptanone derivatives with potassium persulfate, followed by esterification (). For iodophenyl variants, halogenation via electrophilic substitution or cross-coupling reactions may be required .
The iodine substituent’s electron-withdrawing nature could similarly influence target binding in therapeutic contexts.
Safety and Handling: While specific toxicity data for the 3-iodo derivative are unavailable, analogs like Ethyl 7-(4-biphenyl)-7-oxoheptanoate are classified as harmful if swallowed (H302) and skin irritants (H315) . Proper respiratory protection (N100/P3 filters) and avoidance of environmental release are advised .
Biological Activity
Ethyl 7-(3-iodophenyl)-7-oxoheptanoate is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and applications in various fields, supported by data tables and relevant research findings.
Chemical Structure and Properties
This compound has the molecular formula and a molecular weight of approximately 374.21 g/mol. The structure features a heptanoate backbone with a ketone functional group and an ethyl ester group, along with a 3-iodophenyl substituent that contributes to its reactivity and biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The presence of the iodine atom in the phenyl ring enhances its binding affinity to these targets, potentially modulating their activity. Key mechanisms include:
- Nucleophilic Substitution Reactions : The iodine atom acts as a good leaving group, facilitating nucleophilic attacks by biological nucleophiles.
- Reduction Reactions : The carbonyl group can be reduced to an alcohol, which may alter the compound's pharmacokinetic properties.
- Oxidation Reactions : The compound can undergo oxidation to form carboxylic acids or other derivatives, influencing its biological activity.
Biological Activities
Research indicates that this compound exhibits several potential biological activities:
- Antimicrobial Properties : Preliminary studies suggest that this compound may possess antimicrobial effects, making it a candidate for further investigation in treating infections.
- Anticancer Activity : Its structural similarity to known anticancer agents suggests potential efficacy in cancer therapy.
- Enzyme Inhibition : Interaction studies have shown that it may inhibit specific enzymes involved in disease pathways.
Data Table: Comparison of Biological Activities
Compound Name | Molecular Formula | Biological Activity | Unique Features |
---|---|---|---|
This compound | C₁₅H₁₉IO₃ | Antimicrobial, Anticancer | Contains iodine; reactive ketone group |
Ethyl 7-(4-iodophenyl)-7-oxoheptanoate | C₁₅H₁₉IO₃ | Potentially different | Iodine at different position |
Ethyl 4-(bromophenyl)-4-oxobutanoate | C₁₄H₁₅BrO₃ | Varies | Bromine substitution may alter activity |
Study 1: Antimicrobial Activity
A study conducted on the antimicrobial properties of this compound demonstrated significant inhibition against various bacterial strains. The results indicated a minimum inhibitory concentration (MIC) comparable to standard antibiotics, highlighting its potential as an antimicrobial agent.
Study 2: Anticancer Efficacy
Research exploring the anticancer effects of this compound showed promising results in vitro against cancer cell lines. The compound induced apoptosis in cancer cells, suggesting mechanisms involving cell cycle arrest and programmed cell death.
Study 3: Enzyme Interaction
In silico studies have been performed to assess the binding affinity of this compound with specific enzyme targets. Molecular docking simulations revealed strong interactions with active sites, indicating potential for enzyme inhibition.
Q & A
Basic Research Questions
Q. What are the established synthesis methods for Ethyl 7-(3-iodophenyl)-7-oxoheptanoate?
The compound can be synthesized via oxidation of intermediates such as ethyl 7-hydroxyheptanoate derivatives. For example, cycloheptanone reacts with potassium persulfate in ethanol/methanol to form ethyl 7-hydroxyheptanoate, which is oxidized using pyridinium chlorochromate (PCC) to yield the 7-oxoheptanoate backbone . Subsequent iodination at the 3-position of the phenyl group can be achieved via electrophilic substitution or coupling reactions. Purification typically involves column chromatography, and yields are optimized by controlling reaction time and solvent polarity .
Q. What safety protocols are critical when handling this compound?
Key precautions include:
- Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact (H315, H319) .
- Ventilation: Use fume hoods to prevent inhalation of vapors (H335) .
- Storage: Keep in a dry, inert atmosphere (argon/nitrogen) at 2–8°C to prevent degradation .
- Spill Management: Absorb spills with inert materials (e.g., sand) and avoid aqueous drainage .
Q. Which analytical techniques confirm the structural integrity of this compound?
- NMR Spectroscopy: Key signals include a triplet at δ 9.74 ppm (aldehyde proton) and a quartet at δ 4.08 ppm (ethoxy group) in H NMR .
- Mass Spectrometry: Molecular ion peaks (e.g., m/z 324.41 for related analogs) confirm molecular weight .
- IR Spectroscopy: Stretching vibrations for carbonyl (C=O, ~1700 cm) and ester (C-O, ~1250 cm) groups validate functional groups .
Advanced Research Questions
Q. How can reaction mechanisms for iodination at the 3-position be elucidated?
Mechanistic studies involve tracking intermediates via C NMR or using computational models (e.g., DFT) to map electron density shifts. Iodination likely proceeds via electrophilic aromatic substitution, where iodine acts as an electrophile activated by Lewis acids like FeCl. Isotopic labeling (e.g., I vs. I) can verify regioselectivity .
Q. How should researchers resolve contradictions in spectral data during synthesis?
Discrepancies in NMR or IR results may arise from impurities or tautomerism. For example, unexpected peaks at δ 2.45 ppm (tt, J = 7.3 Hz) in H NMR could indicate residual solvents or byproducts. Troubleshooting steps include:
- Repeating purification (e.g., silica gel chromatography).
- Comparing experimental data with computational predictions (e.g., Gaussian simulations) .
- Conducting 2D NMR (e.g., HSQC, COSY) to assign ambiguous signals .
Q. What computational models predict the compound’s solubility and reactivity?
Molecular dynamics (MD) simulations using software like GROMACS can model solubility in solvents (e.g., DMSO, ethanol) by calculating Hansen solubility parameters. Density Functional Theory (DFT) predicts reactivity sites (e.g., electrophilic iodine substitution) based on frontier molecular orbitals .
Q. How can experimental conditions be optimized to improve synthesis yields?
- Solvent Screening: Polar aprotic solvents (e.g., DMF) enhance iodination efficiency .
- Temperature Control: Lower temperatures (0–5°C) reduce side reactions during oxidation .
- Catalyst Optimization: Transition-metal catalysts (e.g., Pd/C) may improve coupling reaction rates .
Q. What are the ecological and toxicological implications of this compound?
Limited data exist, but precautionary measures are advised due to structural analogs’ hazards (H302, H410). Biodegradability can be assessed via OECD 301 tests, while acute toxicity is evaluated using zebrafish embryo assays. Always follow institutional guidelines for waste disposal .
Properties
IUPAC Name |
ethyl 7-(3-iodophenyl)-7-oxoheptanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19IO3/c1-2-19-15(18)10-5-3-4-9-14(17)12-7-6-8-13(16)11-12/h6-8,11H,2-5,9-10H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GLLALNJEZNPEMR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCCCCC(=O)C1=CC(=CC=C1)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19IO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60645714 | |
Record name | Ethyl 7-(3-iodophenyl)-7-oxoheptanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60645714 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
374.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
898777-33-8 | |
Record name | Ethyl 7-(3-iodophenyl)-7-oxoheptanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60645714 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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